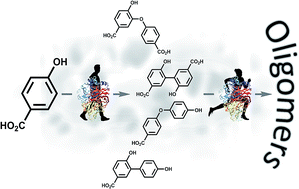Characterization of the laccase-mediated oligomerization of 4-hydroxybenzoic acid†
RSC Advances Pub Date: 2016-10-12 DOI: 10.1039/C6RA23040G
Abstract
Modifying inert poly(ethersulfone) membranes using laccase has proven to be an environmentally benign and easily applicable process to alter the membrane's surface properties. By this method phenolic acid monomers such as 4-hydroxybenzoic acid are grafted from the membrane surface to make it anti-fouling. In order to enhance the anti-fouling capabilities even further it is important to study the molecular details of this reaction. However, the nature of the products of laccase modification, either on a surface or in solution, has been studied only poorly. In this paper we report the formation of C3–C3′, C3–O and C1–C3′ linked dimers as the first products of the solution-phase laccase-mediated oligomerization of 4-hydroxybenzoic acid. These dimers can also act as substrate for laccase, and we show that their enzymatic oxidative coupling occurs far more rapidly than that of 4-hydroxybenzoic acid, which indicates that they are highly reactive intermediates that are efficiently polymerized onwards. The reactivity of each dimer is of large influence on its yield; dimers that are converted more rapidly are less abundant. This knowledge allows for further improvement of applications involving laccase such as the grafting of phenols on surfaces and enzymatic polymerization of lignin fragments.

Recommended Literature
- [1] Post-cyclization of a bisimine-linked covalent organic framework to enhance the performance of visible-light photocatalytic hydrogen evolution†
- [2] Simulation study on the structural and dynamic properties of ethanol confined in nanochannels
- [3] Inside front cover
- [4] Retraction: Formation of Fe3O4@MnO2 ball-in-ball hollow spheres as a high performance catalyst with enhanced catalytic performances
- [5] rGO/AuNPs/tetraphenylporphyrin nanoconjugate-based electrochemical sensor for highly sensitive detection of cadmium ions
- [6] Correction: Controlling barrier height and spectral responsivity of p–i–n based GeSn photodetectors via arsenic incorporation
- [7] Back cover
- [8] Electrochemical conversion of CO2 to fuels: tuning of the reaction zone using suitable functional groups in a solid polymer electrolyte†
- [9] Indolylbenzothiadiazoles with varying substituents on the indole ring: a systematic study on the self-recovering mechanochromic luminescence†
- [10] Miktoarm star polymers: advances in synthesis, self-assembly, and applications










